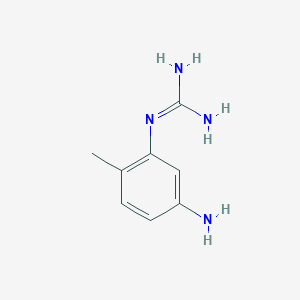

(2-Methyl-5-aminophenyl)guanidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-amino-2-methylphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-5-2-3-6(9)4-7(5)12-8(10)11/h2-4H,9H2,1H3,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVCUAOISSDMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461168 | |

| Record name | (2-methyl-5-aminophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581076-64-4 | |

| Record name | N-(5-Amino-2-methylphenyl)guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581076-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-methyl-5-aminophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanidine, N-(5-amino-2-methylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activities and Therapeutic Potential of 2 Methyl 5 Aminophenyl Guanidine and Its Analogues

Anticancer and Antitumor Research

Guanidine-containing compounds have demonstrated notable cytotoxic activities, making them a subject of intense investigation in oncology. nih.gov Derivatives based on the (2-Methyl-5-aminophenyl)guanidine scaffold are particularly relevant due to their role in the synthesis of kinase inhibitors and their own potential as anticancer agents.

Inhibition of Glioblastoma Cell Proliferation

While research into the direct effects of this compound on glioblastoma (GBM) is not extensively documented in current literature, related compounds have shown promise. For instance, a modified nucleoside, O6-methyl-2'-deoxyguanosine-5'-triphosphate, has demonstrated significant cytotoxicity against GBM cells, including those resistant to the standard chemotherapeutic agent temozolomide. nih.gov This particular agent was found to induce S-phase arrest and DNA damage in glioblastoma cells. nih.gov However, specific studies detailing the activity of this compound itself against glioblastoma cell lines are less prominent.

Activity Against Other Cancer Cell Lines (e.g., Leukemia, Breast, Cervical)

The most significant antitumor activity of compounds related to this compound has been observed in the context of leukemia. An analogue, 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide, known as CHMFL-ABL-053, has shown potent activity in inhibiting the proliferation of Chronic Myeloid Leukemia (CML) cell lines. nih.govresearchgate.net Research has also explored other guanidine (B92328) derivatives against various cancers. nih.gov For example, newly designed indole-guanidine hybrids have exhibited moderate to high anti-proliferative activity, especially against human hepatoma cell lines. nih.gov

Table 1: Proliferation Inhibition of CML Cell Lines by CHMFL-ABL-053

| Cell Line | GI50 (nM) |

|---|---|

| K562 | 14 |

| KU812 | 25 |

| MEG-01 | 16 |

Data sourced from studies on the effects of the Bcr-Abl inhibitor CHMFL-ABL-053. nih.govresearchgate.net

Role as an Intermediate in Antitumor Drug Synthesis (e.g., Imatinib Mesylate Precursor)

The (2-Methyl-5-aminophenyl) structural motif is a crucial component in the synthesis of the landmark anticancer drug Imatinib Mesylate. A nitrated precursor, 2-Methyl-5-nitrophenylguanidine nitrate, is used as an intermediate for the synthesis of pharmaceuticals like Imatinib. alzchem.com Another key intermediate is N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, which is formed by the reduction of its nitro-precursor, N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine. This amine-containing compound is a direct precursor to Imatinib, a widely used tyrosine kinase inhibitor for treating chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs).

Modulation of Kinase Activity (e.g., Bcr-Abl, c-KIT)

Analogues and derivatives of this compound play a significant role in modulating the activity of key oncogenic kinases. Imatinib, synthesized from a (2-Methyl-5-aminophenyl) precursor, functions by inhibiting the Bcr-Abl tyrosine kinase, which is the causative agent in the early stages of CML. nih.gov It also inhibits the c-KIT receptor tyrosine kinase. nih.gov

Further research has led to the development of other potent kinase inhibitors. Pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as powerful inhibitors of Bcr-Abl. nih.gov One such compound, PD166326, was found to be a highly potent inhibitor of Bcr-Abl-dependent cell growth. nih.gov Another analogue, CHMFL-ABL-053, is a highly potent and selective Bcr-Abl inhibitor with an IC50 of 70 nM for the ABL1 kinase. nih.govresearchgate.net Notably, this compound did not show significant inhibitory activity against c-KIT, highlighting its selectivity. nih.govresearchgate.net

Table 2: Kinase Inhibition Profile of Selected Compounds

| Compound | Target Kinase | IC50 |

|---|---|---|

| CHMFL-ABL-053 | ABL1 | 70 nM |

| PD173955 | Bcr-Abl | 1-2 nM |

| PD173955 | c-kit | ~25 nM |

Data sourced from studies on pyrido[2,3-d]pyrimidine and other kinase inhibitors. nih.govresearchgate.netnih.gov

Antimicrobial Efficacy

The guanidine functional group is a privileged scaffold in medicinal chemistry, known to be present in a variety of molecules with antimicrobial properties. nih.govnih.gov Compounds containing a guanidine core, whether in an open or cyclic form, exhibit a range of pharmacological activities, including antibacterial effects. nih.gov

Antibacterial Properties Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound and related phenyl guanidines have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. A series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives showed antimicrobial activity against pathogenic bacterial strains including Bacillus subtilis, Staphylococcus aureus (Gram-positive), Xanthomonas campestris, and Escherichia coli (Gram-negative). researchgate.net

In broader studies of guanidine derivatives, several compounds have demonstrated potent inhibitory activity. nih.gov For instance, a series of benzyl (B1604629) and phenyl guanidine derivatives were tested against S. aureus and E. coli, with some compounds showing minimal inhibitory concentration (MIC) values in the low µg/mL range. nih.govmdpi.com One of the most potent was the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative, which had MICs of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. nih.gov

Table 3: Antibacterial Activity of Selected Guanidine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative (9m) | S. aureus | 0.5 |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative (9m) | E. coli | 1 |

| Aminoguanidine (B1677879) hydrazone derivative (10d) | S. aureus | 1 |

| Aminoguanidine hydrazone derivative (10d) | E. coli | 16 |

| 5-substituted tetrahydroisoquinoline guanidine derivative (29b) | S. aureus | 8 |

| 5-substituted tetrahydroisoquinoline guanidine derivative (29b) | E. coli | 8 |

Data sourced from in vitro studies on guanidine and aminoguanidine hydrazone derivatives. nih.govmdpi.com

Antifungal and Antiviral Applications

Guanidine-containing compounds have demonstrated a broad spectrum of activity against various human-relevant fungal pathogens. nih.gov The inherent basicity of the guanidine moiety is a crucial factor in its antifungal action. A review of guanidine-containing antifungal agents published between 2004 and 2022 highlighted a diverse range of active derivatives, including small molecules, polymers, and natural products. nih.gov For instance, certain thiophene-based guanylhydrazones have shown considerable antifungal activity, with compounds containing two guanidine moieties generally exhibiting higher potency. nih.gov The position of the guanidine group on a phenyl ring has also been shown to be critical for activity, with 2- and 3-substituted derivatives displaying lower antifungal effects. nih.gov

Novel thiazoyl guanidine derivatives have been identified as potent antifungal agents that function by inhibiting ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity. nih.gov One such derivative, 6h , demonstrated significant activity against Aspergillus fumigatus, including azole-resistant strains, and showed efficacy comparable to voriconazole (B182144) in a murine systemic infection model. nih.gov Furthermore, peptide derivatives containing a guanidine moiety conjugated with 5-chloro-thiophene-2-carboxylic acid have exhibited good antifungal activity against Aspergillus niger and Candida albicans. researchgate.net The cationic antimicrobial polymer, polyhexamethylene guanidine hydrochloride, also displays notable antifungal properties. sigmaaldrich.com

In the realm of antiviral research, soluble guanidine salts have been shown to inhibit the cytopathic effect of poliovirus and other enteroviruses in cell culture and have demonstrated suggestive therapeutic activity in poliovirus-infected monkeys. nih.gov More recently, in silico studies have explored the antiviral potential of marine polycyclic guanidine alkaloids against SARS-CoV-2, with compounds like crambescidin 786 and crambescidin 826 showing promising binding affinities to key viral proteins. nih.gov These findings underscore the potential of guanidine-based compounds as a promising scaffold for the development of novel antifungal and antiviral therapies.

Antiparasitic Investigations (e.g., Anti-Trypanosoma cruzi, Antileishmanial)

The therapeutic pipeline for parasitic diseases such as leishmaniasis and Chagas disease, caused by Leishmania species and Trypanosoma cruzi respectively, is limited by issues of toxicity and efficacy. thieme-connect.compreprints.org Guanidine derivatives have emerged as a promising class of compounds with significant antiparasitic activity.

Synthetic analogues of marine sponge guanidine alkaloids have demonstrated in vitro efficacy against both Leishmania (L.) infantum and Trypanosoma cruzi. nih.govbangor.ac.uk Several of these synthetic guanidines exhibited potent antitrypanosomal activity, with some compounds showing IC50 values below 10 µM. bangor.ac.uk A recent study on a series of guanidine derivatives identified two compounds, LQOF-G1 and LQOF-G29, as promising prototypes for Chagas disease treatment, with IC50 values against T. cruzi in the range of 5.8 to 20 μM. preprints.org

In the context of leishmaniasis, guanidine-bearing compounds have shown activity against both the promastigote and amastigote forms of the parasite. mdpi.com For example, the compounds LQOFG-2, LQOFG-6, and LQOFG-7 displayed IC50 values of 12.7 µM, 24.4 µM, and 23.6 µM, respectively, against L. infantum promastigotes. mdpi.com Synthetic marine guanidines, such as EB-3 and GB-118, were effective against L. infantum and were shown to alter the permeability of the parasite's plasma membrane. thieme-connect.com Further research into N1,N2-disubstituted-benzoylguanidines revealed that derivatives 2g and 2i had low IC50 values against Leishmania amazonensis promastigotes and were capable of reducing the number of infected macrophages. tandfonline.com The development of hybrid acridine-guanidine compounds has led to derivatives with submicromolar IC50 values against multiple Leishmania species and a high selectivity index. nih.gov These findings highlight the potential of guanidine-based scaffolds in the discovery of new and effective antiparasitic agents. nih.gov

| Compound | Target Organism | Activity (IC50) | Reference |

|---|---|---|---|

| LQOFG-2 | Leishmania infantum (promastigote) | 12.7 µM | mdpi.com |

| LQOFG-6 | Leishmania infantum (promastigote) | 24.4 µM | mdpi.com |

| LQOFG-7 | Leishmania infantum (promastigote) | 23.6 µM | mdpi.com |

| Benznidazole (reference) | Trypanosoma cruzi | 3.0 ± 1.4 μM | preprints.org |

| LQOF-G1 to LQOF-G29 (range) | Trypanosoma cruzi | 5.8 to 20 μM | preprints.org |

| Derivative 2g | Leishmania amazonensis (promastigote) | 90.8 ± 0.05 µM | tandfonline.com |

| Derivative 2i | Leishmania amazonensis (promastigote) | 68.4 ± 0.03 µM | tandfonline.com |

Neurobiological and Central Nervous System (CNS) Activity

Guanidine and its derivatives have been shown to interact with various components of the central and peripheral nervous systems, indicating their potential as modulators of neurological function.

Neuroprotective Effects

Certain guanidine derivatives have demonstrated neuroprotective properties. In a study on brain ischemia-reperfusion in rats, the administration of compounds such as N-[4-(chlorbenzoyl)benztiazol-2-yl]guanidine, N-[imino(1-piperidinyl)methyl]guanidine, and N-[imino(4-morpholinyl)methyl]guanidine was found to counteract the pathological increase in biochemiluminescence parameters, suggesting a role in preventing free radical-induced oxidative damage. nih.gov These compounds also increased the specific activity of aconitase, an enzyme sensitive to oxidative stress, further supporting their neuroprotective potential. nih.gov Additionally, the inhibition of Hv1 channels, for which some guanidine derivatives are known inhibitors, has been shown to have beneficial neuroprotective effects by dampening microglial activation and reducing the production of proinflammatory cytokines. frontiersin.org Creatine, or methyl guanidino-acetic acid, is another guanidino compound that may offer neuroprotection by facilitating rapid energy availability, reducing oxidative stress, and countering inflammation in the brain. news-medical.net

Ligand Activity at Serotonin (B10506) Receptors (e.g., 5-HT3, 5-HT5A)

Arylguanidines have been identified as ligands for serotonin receptors, particularly the 5-HT3 receptor. nih.gov Structure-affinity relationship studies have shown that the binding affinity of arylguanidines and arylbiguanides to the 5-HT3 receptor is influenced by the nature and position of substituents on the aryl ring. nih.govnih.gov For instance, the electron-withdrawing nature of a substituent at the 3-position and the lipophilicity of a substituent at the 4-position of the aryl ring were found to be generally related to 5-HT3 receptor affinity. nih.gov These studies suggest that both classes of compounds likely utilize common receptor binding features. nih.gov Furthermore, some cyclic arylguanidine derivatives have been reported to possess a high affinity for 5-HT5A receptors. mdpi.com

Modulators of Other Neurological Targets (e.g., BACE-1 Inhibitors)

A significant area of research for guanidine-based compounds is the development of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). rawdatalibrary.netnih.gov BACE-1 is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. rawdatalibrary.netnih.gov The discovery and optimization of guanidine-based BACE-1 inhibitors have shown great potential for the treatment of this neurodegenerative disorder. rawdatalibrary.netnih.gov Acyl guanidine derivatives, in particular, have been optimized from micromolar hits to nanomolar leads through iterative synthesis and screening. acs.org X-ray crystallography has revealed key interactions between these inhibitors and the BACE-1 active site, including hydrogen bonding and cation-π interactions. acs.org A novel synthetic biaryl guanidine, 1,3-di(isoquinolin-6-yl) guanidine, was found to be a potent BACE-1 inhibitor with an IC50 of 6±0.56 µM. nih.gov

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| 1,3-di(isoquinolin-6-yl) guanidine | BACE-1 | 6±0.56 µM | nih.gov |

Interaction with Neurotransmitters and Biogenic Amines

Guanidine and its analogues can influence neurotransmission and the activity of biogenic amines. Guanidine itself appears to enhance the release of acetylcholine (B1216132) after a nerve impulse and can slow the depolarization and repolarization rates of muscle cell membranes. drugbank.com Some guanidine derivatives, such as NN-dimethylguanidine and N-methylguanidine, have shown anticurare activity by antagonizing the effects of neuromuscular blocking agents like tubocurarine. nih.gov

In the brain, various guanidino compounds are naturally present and their levels can change during convulsions, suggesting a role in neuronal excitability. nih.gov Some of these compounds are thought to exert their effects by depressing the function of serotonergic neurons. nih.gov Creatine, a guanidino compound, influences the exercise-dependent secretion of neurotransmitters like serotonin and dopamine (B1211576), which are crucial for neural function and emotional regulation. news-medical.net Furthermore, guanidine can interact with drugs that affect neurotransmitter levels; for example, its combination can increase the serum concentration of dopamine and norepinephrine. drugbank.com Guanidine derivatives have also been developed as potent antagonists for muscarinic M2 and M4 receptors, which are involved in various physiological processes. nih.gov

Anti-inflammatory and Immunomodulatory Roles

The guanidine moiety is a feature in various compounds exhibiting anti-inflammatory and immunomodulatory effects. These activities often stem from the modulation of key inflammatory pathways and immune cell functions.

Guanidine-containing compounds have been recognized for their potential as anti-inflammatory agents. nih.gov For instance, creatine, or methyl guanidino-acetic acid, demonstrates anti-inflammatory effects by regulating the balance between inflammatory and anti-inflammatory responses, particularly in the context of strenuous exercise. mdpi.com It may also help in preventing inflammatory damage in muscles and promoting recovery. mdpi.com Similarly, pyrimidine (B1678525) polymers, which can be conceptually related to guanidine due to their nitrogen-rich heterocyclic structures, have shown excellent anti-inflammatory properties. acs.orgresearchgate.net Derivatives such as the andrographolide (B1667393) conjugate AL-1 have been shown to alleviate inflammation by reducing the levels of inflammatory cytokines and myeloperoxidase (MPO) activity, and by inhibiting the NF-κB signaling pathway while increasing the expression of the anti-inflammatory PPAR-γ. nih.gov

The immunomodulatory potential of guanidino compounds is also significant. Flavonoids, for example, which are known for their immunomodulatory effects, can suppress the mTOR pathway, a key regulator of metabolism and the immune system, particularly in T lymphocytes. nih.gov This suppression can induce the T regulatory subset of cells, which are crucial for maintaining immune tolerance. nih.gov While not direct analogues, the mechanisms identified in these and other natural compounds like tetrandrine, a bis-benzylisoquinoline alkaloid, highlight pathways that guanidine-containing molecules could potentially modulate. nih.gov Tetrandrine exhibits a wide variety of immunosuppressive effects, and its mechanisms are distinct from many known disease-modifying antirheumatic drugs (DMARDs). nih.gov

Enzyme Inhibition Profiles

The ability of the guanidinium (B1211019) group to mimic the side chain of arginine makes it a potent structural motif for designing inhibitors of enzymes that recognize arginine, particularly proteases.

Guanidine and its derivatives are prominent inhibitors of various protease families due to their structural and electronic properties that facilitate binding to the enzyme's active site.

Trypsin-like Serine Proteases: These proteases have a substrate specificity for basic amino acids like arginine and lysine. The guanidinium group is an excellent mimic of the arginine side chain, allowing it to bind tightly in the S1 specificity pocket of these enzymes, which typically contains a conserved aspartic acid residue. mdpi.comnih.gov This strong electrostatic interaction is a cornerstone of inhibitor design. mdpi.com Numerous small-molecule inhibitors incorporating a guanidine or amidine group have been developed. For example, guanidinophenyl-substituted enol lactones have been synthesized and shown to be selective, mechanism-based inhibitors of trypsin-like enzymes such as trypsin and urokinase. nih.gov Similarly, sulfonylguanidine (B1260306) derivatives have been developed as selective thrombin inhibitors, with affinities in the nanomolar range. nih.gov

Furin: Furin is a proprotein convertase that processes precursor proteins at multibasic cleavage sites, such as Arg-X-Lys/Arg-Arg↓. Its role in the maturation of viral glycoproteins and bacterial toxins makes it an attractive therapeutic target. Potent furin inhibitors have been designed using peptidomimetics that incorporate guanidine-containing residues. nih.govnih.gov For instance, replacing arginine with less basic analogues like canavanine (which contains an oxyguanidine group) in inhibitor designs has led to compounds with potent antiviral activity and reduced toxicity. acs.org This strategy aims to create inhibitors that are optimally protonated in the slightly acidic environment of the trans-Golgi network, where furin is active. acs.org

Cysteine Proteases: The active site of cysteine proteases contains a reactive cysteine residue. While many inhibitors target this residue covalently, compounds with guanidinium groups can also play a role, particularly in targeting enzymes involved in parasitic diseases. nih.gov For example, a guanidine compound (GVL1) conjugated to a cell-penetrating peptide showed activity against the intracellular cysteine protease (CPP) of Leishmania, an important target for the parasite's viability. nih.gov

Below is a table summarizing the inhibitory activities of selected guanidine-containing compounds against various proteases.

| Compound/Analogue Class | Target Protease | Inhibition Constant (K_i) / IC_50 | Reference |

| Nona-d-arginine | Furin | 1.3 nM (K_i) | nih.gov |

| 4-amidinobenzylamide derivative (Cpd 15) | Furin | 6.0 nM (K_i) | nih.gov |

| Guanidinophenyl-substituted iodo enol lactone (Cpd 2) | Urokinase | k_inact/K_I = 23,000 M⁻¹s⁻¹ | nih.gov |

| Guanidinophenyl-substituted iodo enol lactone (Cpd 2) | Plasmin | k_inact/K_I = 14,000 M⁻¹s⁻¹ | nih.gov |

| Sulfaguanidine derivative | Thrombin | ~100 nM (K_I) | nih.gov |

| Sulfaguanidine derivative | Trypsin | 1350-1500 nM (K_I) | nih.gov |

| Canavanine-derived inhibitor (Cpd 8) | Furin | <15 pM (K_i) | acs.org |

The utility of guanidine-containing compounds extends beyond proteases to other enzyme families that recognize arginine or utilize related chemistry.

Nitric Oxide Synthase (NOS): Nitric oxide (NO) is a critical signaling molecule synthesized from L-arginine by nitric oxide synthase (NOS). Given that L-arginine is the natural substrate, compounds with a guanidine group can act as competitive inhibitors of NOS. The development of selective NOS inhibitors is a significant area of research for treating conditions involving abnormal NO production, such as inflammation and neurodegenerative diseases.

Protein Arginine Methyltransferases (PRMTs): PRMTs are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine to the guanidino nitrogen atoms of arginine residues in proteins. This post-translational modification plays a crucial role in regulating various cellular processes, including signal transduction, gene transcription, and RNA processing. The structural similarity of simple guanidine compounds to the arginine side chain makes them logical starting points for the design of PRMT inhibitors, which are being explored as potential therapeutics, particularly in oncology.

Role in Molecular Transport and Cell Penetration

The cationic and hydrogen-bonding capabilities of the guanidinium group are pivotal for interacting with the negatively charged components of cell membranes, facilitating the translocation of molecules into cells.

Guanidinium-rich molecules, often referred to as molecular transporters or cell-penetrating peptides (CPPs), are highly effective at crossing cellular membranes. acs.org The arginine-rich peptide Tat from the HIV-1 virus is a classic example. mdpi.com The cellular uptake is thought to be initiated by the interaction of the positively charged guanidinium groups with negatively charged proteoglycans and phospholipids (B1166683) on the cell surface. acs.org This has inspired the design of a wide array of synthetic transporters, including oligomers of guanidinium-rich compounds, peptoids, and other scaffolds, which can efficiently internalize into cells. acs.orgnih.gov The design strategy often involves attaching multiple guanidinium groups to a scaffold to enhance membrane translocation. acs.orgnih.gov

The ability of guanidinium-based transporters to enter cells makes them excellent vectors for the delivery of various therapeutic and diagnostic agents, known as "cargoes". nih.gov These transporters can be conjugated to a wide range of molecules, from small-molecule drugs to large biologics like peptides, proteins, and nucleic acids, which are otherwise membrane-impermeable. acs.orgnih.gov For example, guanidinium-rich oligophosphoester transporters have been conjugated to the anticancer drug paclitaxel. nih.gov The resulting conjugate was effective against paclitaxel-resistant cancer cells, demonstrating the potential of this approach to overcome multidrug resistance. nih.gov Similarly, conjugating a guanidine compound to the cell-penetrating peptide TAT enhanced its activity against the intracellular parasite Leishmania. mdpi.comnih.gov This strategy of using guanidinium-based carriers is a promising avenue for improving drug efficacy and enabling new therapeutic modalities. nih.govacs.org

Mechanistic Investigations and Molecular Interactions

Ligand-Receptor Binding and Agonist/Antagonist Profiles

The guanidine (B92328) moiety is a key feature in the design of ligands for various receptors due to its ability to interact with negatively charged amino acid residues in receptor binding pockets. Research has particularly focused on the melanocortin receptor family.

Specificity and Selectivity Studies (e.g., Melanocortin Receptors)

Phenylguanidine derivatives have been identified as potent and selective ligands for melanocortin receptors, which are involved in numerous physiological processes, including energy homeostasis, pigmentation, and inflammation. mdpi.com

A series of phenylguanidine analogs were synthesized and evaluated for their binding affinity to human melanocortin receptors (MC1R, MC3R, MC4R, and MC5R). nih.gov Notably, these compounds displayed high affinity and selectivity for the MC5 receptor subtype. For instance, one of the lead compounds demonstrated a Kᵢ value of 2.1 nM for the MC5R, while showing low affinity for MC1, MC3, and MC4 receptors. nih.gov The functional activity of these compounds was also assessed, revealing their ability to inhibit α-MSH-stimulated cAMP production in cells expressing the human MC5 receptor, confirming their antagonist profile at this subtype. nih.gov

In another area of research, a high-throughput screening campaign led to the discovery of pyrrolidine (B122466) bis-cyclic guanidine compounds as first-in-class small molecule agonists with selectivity for the melanocortin-3 receptor (MC3R) over the melanocortin-4 receptor (MC4R). nih.gov These compounds exhibited nanomolar agonist activity at the MC3R. nih.gov Their pharmacological profiling at other melanocortin receptor subtypes showed similar agonist potencies at MC1R and MC5R, but they acted as antagonists or weak micromolar agonists at the MC4R. nih.gov This mixed pharmacology highlights the potential to develop selective ligands by modifying the guanidine scaffold. nih.gov

Structure-activity relationship (SAR) studies on these pyrrolidine bis-cyclic guanidine compounds have helped to identify the key pharmacophore required for full agonism at the MC3R. mdpi.com These studies demonstrated that specific positions on the pyrrolidine ring are crucial for efficacy. mdpi.com

Below is a table summarizing the binding and functional activities of representative guanidine derivatives at melanocortin receptors.

| Compound Class | Receptor Target | Activity Profile | Affinity (Kᵢ) / Potency (IC₅₀/EC₅₀) | Selectivity |

| Phenylguanidines | hMC5R | Antagonist | Kᵢ = 2.1 nM, IC₅₀ = 72 nM | High selectivity for MC5R over MC1R, MC3R, MC4R |

| Pyrrolidine bis-cyclic guanidines | hMC3R | Agonist | Nanomolar Potency | Selective for MC3R over MC4R (antagonist at MC4R) |

| Pyrrolidine bis-cyclic guanidines | hMC1R, hMC5R | Agonist | Similar to MC3R | - |

Allosteric Modulation Mechanisms

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's response to the endogenous ligand. While specific studies on allosteric modulation by (2-Methyl-5-aminophenyl)guanidine are not available, the broader class of phenyl-containing compounds has been explored for such properties at various receptors. For example, 4-phenylpyridin-2-one derivatives have been identified as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov Similarly, 2-phenylindole (B188600) derivatives have been developed as PAMs for the cannabinoid 1 receptor (CB1R). nih.gov

The antagonist activity observed in some guanidine derivatives at the MC4R could be interpreted as a form of negative modulation, although it is typically competitive (orthosteric) antagonism. nih.gov Without further detailed studies, it is difficult to definitively classify these guanidine compounds as allosteric modulators. The concept, however, remains a promising area of investigation for this chemical class.

Interactions with Biological Macromolecules

The positively charged guanidinium (B1211019) group is well-suited to interact with negatively charged biological macromolecules like DNA and proteins.

DNA Binding Studies (e.g., Intercalation)

There is no direct research available on the DNA binding properties of this compound. However, the binding of other molecules containing similar structural motifs, such as phenyl and amidino groups, can provide insights. A well-studied example is 4',6-diamidino-2-phenylindole (DAPI), which contains a phenyl group and two amidine groups (structurally related to guanidine).

Protein Recognition and Binding Modalities

The primary examples of protein recognition for phenylguanidine derivatives come from the receptor binding studies discussed previously. The high-affinity and selective binding of these compounds to melanocortin receptors demonstrates specific molecular recognition. nih.govnih.gov The binding is likely governed by interactions between the protonated guanidinium group and acidic residues (e.g., aspartic acid, glutamic acid) within the receptor's binding pocket, complemented by hydrophobic and aromatic interactions involving the phenyl ring. The antagonist or agonist outcome of this binding is determined by the conformational changes induced in the receptor upon ligand binding. mdpi.comnih.gov

Interaction with Biological Membranes (e.g., Phospholipid Binding, Membrane Damage)

The interaction of drugs with biological membranes can significantly influence their bioavailability and mechanism of action. nih.gov Cationic amphipathic molecules, a class to which phenylguanidines belong, are known to interact with the negatively charged headgroups of phospholipids (B1166683) in cell membranes.

Fundamental Intermolecular Forces

The interplay of hydrogen bonding, electrostatic forces, and hydrophobic interactions governs the molecular recognition profile of this compound.

Hydrogen Bonding Networks

The guanidinium group is a powerful hydrogen bond donor. At physiological pH, the guanidinium cation's planar, Y-shaped geometry allows it to form multiple, highly stable hydrogen bonds. nih.gov It is particularly adept at forming bidentate (double) hydrogen bonds with the oxygen atoms of biologically prevalent anions such as carboxylates and phosphates. nih.govsci-hub.se This ability to form strong, geometrically favorable hydrogen bonds is a key feature of its interaction profile. nih.gov The amino group on the phenyl ring also serves as a hydrogen bond donor, further contributing to the molecule's potential to form extensive hydrogen bonding networks.

Electrostatic Interactions (Guanidinium Cation Specificity)

At physiological pH, the guanidine group is protonated to form the guanidinium cation, which has a pKaH of 13.6, meaning it is a very strong base and exists almost exclusively in its charged form. wikipedia.org This cation is highly stable due to the efficient resonance delocalization of the positive charge across the three nitrogen atoms. nih.govwikipedia.org This delocalized charge facilitates strong electrostatic interactions, including charge pairing with anionic groups on cell surfaces or proteins. nih.govacs.org

The interaction between the guanidinium cation and aromatic systems, such as its own phenyl ring or those in proteins, is a significant factor. This cation-π interaction is primarily controlled by electrostatics, though induction and dispersion forces also contribute. nih.gov The guanidinium group's ability to engage in both charge-assisted hydrogen bonding and cation-π interactions gives it a versatile and robust binding capability. nih.govnih.gov

Hydrophobic Interactions

The 2-methylphenyl portion of the molecule introduces a nonpolar surface capable of engaging in hydrophobic interactions. These interactions are crucial for binding within hydrophobic pockets of proteins or for partitioning into lipid environments. Studies on the effect of guanidine on protein interactions have shown that it can enhance hydrophobic interactions for certain proteins, particularly those with hydrophobic regions adjacent to negatively charged patches. acs.org This suggests that the interplay between the charged guanidinium group and the hydrophobic methyl-phenyl ring could modulate its binding to complex biological surfaces.

Table 1: Summary of Intermolecular Forces in this compound

| Interaction Type | Key Molecular Feature(s) | Description |

| Hydrogen Bonding | Guanidinium Group, Amino Group | The planar guanidinium cation acts as a potent donor, forming bidentate hydrogen bonds with oxyanions like phosphates and carboxylates. nih.gov The amino group also participates. |

| Electrostatic Interactions | Guanidinium Cation (delocalized positive charge) | Strong charge-pairing with anionic sites and cation-π interactions with aromatic rings are driven by the stable, delocalized positive charge. nih.govwikipedia.orgnih.gov |

| Hydrophobic Interactions | 2-Methylphenyl Group | The nonpolar aromatic ring and methyl group can engage with hydrophobic regions of biomolecules, influencing binding and localization. acs.org |

Cellular and Subcellular Effects

While specific experimental studies on the cellular effects of this compound are not extensively documented in the scientific literature, the well-studied behavior of the guanidinium moiety provides significant insight into its probable mechanisms of action. The guanidinium group is a key feature of many molecules designed to cross biological membranes. nih.govacs.org

Impact on Cellular Processes (e.g., ATP Levels, Membrane Potential)

The cellular uptake of many guanidinium-rich molecules is an energy-dependent process. nih.govacs.org This dependence is linked to cellular ATP and the maintenance of membrane potential. nih.gov Studies on guanidinium-based transporters show that their uptake can be significantly reduced by agents that depolarize the cell membrane, indicating that the electrochemical gradient is a driving force for translocation. nih.govacs.org Conversely, hyperpolarizing the membrane can increase the rate of uptake. nih.govacs.org This suggests that the movement of the positively charged guanidinium group across the membrane is facilitated by the cell's negative interior potential.

Furthermore, some complex natural products containing a guanidinium core have been shown to inhibit crucial ATP-dependent enzymes. For instance, certain pentacyclic guanidinium alkaloids inhibit Na+, K+-ATPase and Ca2+-ATPase, appearing to act as competitive inhibitors at the ATP binding site. nih.gov

Subcellular Localization and Target Engagement

The primary target for a guanidinium-containing molecule entering a cell is the cell membrane itself. The proposed mechanism involves the positively charged guanidinium headgroup forming an ion pair with negatively charged components on the cell surface, such as phosphates and sulfates. nih.govacs.org This complexation neutralizes the charge, converting a water-soluble molecule into a more lipid-soluble entity that can partition into and migrate across the lipid bilayer. nih.govacs.org

Table 2: General Cellular Effects Attributed to the Guanidinium Moiety

| Cellular Process/Effect | Observation |

| Cellular Uptake | The guanidinium group enhances cellular uptake by interacting with negative charges on the cell surface, forming a lipophilic ion pair that can cross the membrane. nih.govacs.orgnih.gov |

| Dependence on Membrane Potential | Translocation across the cell membrane is an energy-dependent process that relies on the cell's electrochemical gradient. nih.govacs.org |

| Interaction with ATPases | Complex guanidinium-containing natural products have been shown to inhibit Na+, K+-ATPase and Ca2+-ATPase, suggesting potential interaction with ATP-binding sites. nih.gov |

| Subcellular Localization | Can be directed to either the cytoplasm or the nucleus, depending on the overall molecular structure to which the guanidinium group is attached. nih.govresearchgate.net |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Pharmacophores for Biological Activity

The primary pharmacophoric features of (2-Methyl-5-aminophenyl)guanidine are the guanidinium (B1211019) group and the substituted aromatic ring. The guanidine (B92328) moiety, which is protonated at physiological pH, is a strong hydrogen bond donor and can participate in crucial electrostatic interactions with biological targets such as the carboxylate groups of aspartate or glutamate (B1630785) residues in enzyme active sites. This feature is a well-established pharmacophore in a multitude of biologically active compounds, including enzyme inhibitors and receptor ligands.

The substituted phenyl ring contributes to the molecule's lipophilicity and can engage in van der Waals, hydrophobic, and π-stacking interactions with the target protein. The relative positions of the methyl and amino groups on the phenyl ring are crucial for defining the molecule's shape and electronic distribution, which in turn dictates its binding affinity and selectivity. The amino group, in particular, can act as a hydrogen bond donor or acceptor, further contributing to the molecule's interaction profile.

While a specific pharmacophore model for this compound is not explicitly defined in the literature, its structural similarity to a key intermediate in the synthesis of the kinase inhibitor Imatinib suggests that its pharmacophoric features are likely relevant for interaction with kinase domains. In the context of Imatinib, the analogous aniline (B41778) moiety is crucial for its binding to the ATP-binding site of the Bcr-Abl kinase.

Impact of Substituent Position and Nature on Efficacy and Selectivity

The influence of substituent position and nature on the phenyl ring is a cornerstone of SAR studies. For phenylguanidine derivatives, these factors significantly modulate biological activity. Although direct studies on this compound are scarce, research on related phenylguanidines as kinase inhibitors provides valuable insights.

For instance, in a series of N2-phenylguanine inhibitors of Herpes Simplex Virus Thymidine Kinases, the position of substituents on the phenyl ring was found to be critical. Potency was positively correlated with the hydrophobicity (π values) of meta substituents but negatively with that of para substituents nih.gov. This highlights the specific steric and electronic requirements of the binding pocket.

To illustrate the impact of substituents, the following table presents hypothetical SAR data based on general principles observed in related kinase inhibitors, demonstrating how modifications to the phenyl ring of a core phenylguanidine structure could affect inhibitory activity.

| Substituent at R1 (ortho- to guanidine) | Substituent at R2 (meta- to guanidine) | Relative Efficacy | Relative Selectivity |

| H | H | Baseline | Baseline |

| CH₃ | H | Increased | Variable |

| H | NH₂ | Increased | Increased |

| CH₃ | NH₂ | Potentially Optimized | Potentially Optimized |

| Cl | NH₂ | Decreased | Variable |

| OCH₃ | NH₂ | Variable | Decreased |

This table is illustrative and based on general SAR principles for phenylguanidine-containing enzyme inhibitors, not on direct experimental data for this compound.

The 2-methyl group in this compound likely serves to orient the guanidine group and may provide beneficial steric interactions within a binding site. The 5-amino group, being a hydrogen bond donor and acceptor, can significantly enhance binding affinity and selectivity, a common feature in kinase inhibitors where it often interacts with the hinge region of the ATP binding pocket.

Influence of Guanidine Moiety Modifications on Biological Profiles

The guanidine group is a frequent target for modification in medicinal chemistry to fine-tune a compound's physicochemical properties and biological activity. Modifications can impact basicity (pKa), lipophilicity, and the ability to act as a hydrogen bond donor.

Common modifications include:

N-Alkylation or N-Arylation: Substitution on the nitrogen atoms of the guanidine can alter its hydrogen-bonding capacity and introduce steric bulk, which can modulate selectivity.

Cyclization: Incorporating the guanidine into a cyclic system can restrict its conformational flexibility, potentially leading to higher affinity and selectivity for a specific target.

Bioisosteric Replacement: Replacing the guanidine group with other basic groups like amidine, or more complex structures such as 2-aminoimidazoles, can improve pharmacokinetic properties, such as oral bioavailability, by reducing the high basicity of the guanidinium ion.

The following table illustrates the potential effects of modifying the guanidine moiety on the biological profile of a hypothetical parent phenylguanidine compound.

| Guanidine Modification | Effect on Basicity (pKa) | Potential Impact on Biological Profile |

| Unmodified Guanidine | High | Strong hydrogen bonding, potential for low oral bioavailability |

| N-Methylguanidine | Slightly Increased | Altered H-bonding pattern, potential for steric clashes |

| N,N'-Dimethylguanidine | Increased | Further altered H-bonding, increased steric bulk |

| 2-Aminoimidazoline (cyclic analog) | Reduced | Improved membrane permeability and oral bioavailability |

| Amidine (bioisostere) | Reduced | Maintained key interactions with reduced basicity |

This table provides a generalized overview of the effects of guanidine modifications and is not based on specific data for this compound.

Stereochemical Considerations in SAR

Stereochemistry plays a pivotal role in the interaction of a drug molecule with its biological target. While this compound itself is achiral, the introduction of chiral centers through modification would necessitate a thorough investigation of the stereochemical aspects of its SAR.

For instance, if a chiral substituent were to be introduced on the phenyl ring or if the guanidine moiety were to be incorporated into a chiral cyclic system, the resulting enantiomers or diastereomers would likely exhibit different biological activities. The three-dimensional arrangement of atoms in a chiral molecule dictates its fit within the typically chiral environment of a biological receptor or enzyme active site. One enantiomer may bind with high affinity, leading to the desired therapeutic effect, while the other may be inactive or even produce off-target effects.

Although no direct stereochemical studies on this compound are available, the principles of stereoselectivity are fundamental in drug design and would be a critical consideration in any lead optimization program based on this scaffold.

Computational Chemistry and Cheminformatics in Research on 2 Methyl 5 Aminophenyl Guanidine

Quantum Mechanical Calculations (e.g., Density Functional Theory for Electronic Properties)

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. Density Functional Theory (DFT) is a widely used QM method that can elucidate the electronic structure of (2-Methyl-5-aminophenyl)guanidine, providing insights into its reactivity, stability, and spectroscopic characteristics.

Detailed research findings from DFT calculations would typically include the optimization of the molecule's geometry to find its most stable conformation. From this, a wealth of electronic properties can be determined. For instance, the distribution of electron density can be visualized to identify electrophilic and nucleophilic sites, which is crucial for predicting how the molecule might interact with other species. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as the HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.

Furthermore, DFT can be used to simulate spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which can aid in the experimental characterization of the compound. While specific DFT studies on this compound are not readily found, studies on similar molecules, such as 2-amino-3-methyl-5-nitropyridine, have successfully employed DFT to analyze their molecular geometry, vibrational frequencies, and electronic properties. sigmaaldrich.com

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | Relates to the molecule's chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Provides insight into the molecule's polarity and solubility. |

| Total Energy | -547.7 a.u. | Represents the total electronic energy of the molecule. |

Note: The values in this table are illustrative and represent the type of data that would be generated from a DFT calculation.

Molecular Docking and Dynamics Simulations for Target Binding

To investigate the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are indispensable tools. These methods predict how the molecule might bind to a biological target, such as a protein or enzyme, and the stability of this interaction over time.

Molecular docking involves computationally placing the ligand, this compound, into the binding site of a target protein. The process calculates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), and predicts the preferred binding pose. This can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding. For example, the guanidinium (B1211019) group is a strong hydrogen bond donor, and the amino group can also participate in hydrogen bonding, while the methylphenyl group can engage in hydrophobic interactions. Molecular docking studies on related compounds, such as N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, have been used to assess their potential as enzyme inhibitors. Current time information in Singapore.nih.gov

Following docking, MD simulations can provide a more dynamic picture of the ligand-protein complex. mdpi.com By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and identify conformational changes in both the ligand and the protein upon binding. scbt.comsigmaaldrich.com This can provide a more accurate estimation of the binding free energy and reveal the role of solvent molecules in the binding event.

Table 2: Illustrative Molecular Docking and Dynamics Data for this compound with a Hypothetical Kinase Target

| Parameter | Hypothetical Value/Observation | Significance |

| Binding Energy (Docking) | -8.5 kcal/mol | Predicts a strong binding affinity to the target. |

| Key Interacting Residues | Asp181, Lys72, Leu130 | Identifies specific amino acids in the target's binding site that are crucial for interaction. |

| RMSD of Ligand (MD) | 1.2 Å | Indicates the stability of the ligand's binding pose during the simulation. |

| Dominant Interaction Types | Hydrogen bonds, hydrophobic interactions | Characterizes the nature of the forces holding the ligand in the binding site. |

Note: The values and observations in this table are for illustrative purposes and demonstrate the expected output of molecular docking and dynamics simulations.

Homology Modeling and Protein Structure Prediction (e.g., AlphaFold Applications)

When the experimental three-dimensional structure of a target protein is unavailable, homology modeling can be used to generate a reliable model. This technique relies on the known structure of a homologous protein (a template) to predict the structure of the target protein. The quality of the resulting model is highly dependent on the sequence identity between the target and the template.

The advent of highly accurate protein structure prediction methods, such as AlphaFold, has revolutionized this field. AlphaFold can generate high-quality protein structures even in the absence of close homologs, opening up new possibilities for structure-based drug design. If this compound were being investigated for a target with an unknown structure, AlphaFold could be employed to predict the target's 3D coordinates. This predicted structure could then be used for subsequent molecular docking and dynamics simulations to study the binding of this compound.

QSAR Modeling for Predictive Activity and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemicalbook.com If a set of analogues of this compound with measured biological activities were available, a QSAR model could be developed.

This process involves calculating a variety of molecular descriptors for each compound, which quantify different aspects of their structure (e.g., size, shape, lipophilicity, electronic properties). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, untested analogues of this compound, thereby guiding the design of more potent or selective compounds. While no specific QSAR studies on this compound are documented, the methodology is broadly applicable in medicinal chemistry. sigmaaldrich.com

Mechanistic Insights from Computational Analysis (e.g., Reaction Pathways, Protonation States)

Computational analysis can provide deep insights into the chemical mechanisms involving this compound. For instance, QM calculations can be used to map out the energy landscape of a chemical reaction, identifying transition states and intermediates to elucidate the reaction pathway. nih.gov This is valuable for understanding its synthesis, degradation, or metabolic fate.

Furthermore, the protonation state of this compound is critical to its behavior, especially in a biological context. The guanidinium group is strongly basic and will be protonated at physiological pH. However, the amino group has a lower pKa. Computational methods can predict the pKa values of the different functional groups in the molecule. Understanding the likely protonation state is crucial for accurate molecular docking and dynamics simulations, as it determines the molecule's charge and its ability to form specific interactions. sigmaaldrich.com

Applications Beyond Direct Therapeutic Agents

Development as Chemical Probes for Biological Systems

Chemical probes are essential small molecules that allow for the study and manipulation of biological systems. The guanidinium (B1211019) moiety of (2-Methyl-5-aminophenyl)guanidine, with its ability to form strong hydrogen bonds and exist in a protonated state across a wide pH range, makes it an attractive functional group for the design of such probes.

Fluorescent probes are indispensable for visualizing and quantifying biomolecules in complex environments. nih.gov The design of these probes often involves a recognition element that selectively binds to the target molecule and a fluorophore that signals the binding event. The guanidinium group can serve as an effective recognition motif for negatively charged species or molecules capable of forming multiple hydrogen bonds.

For instance, the detection of dicarbonyl compounds like glyoxal (B1671930), which are implicated in diabetic complications and cellular stress, is an area of active research. Probes incorporating a guanidinium group can be designed to react specifically with glyoxal, leading to the formation of a fluorescent product. The phenylenediamine structure within this compound could potentially react with dicarbonyls to form highly fluorescent quinoxaline (B1680401) derivatives, a common strategy for detecting these species.

Similarly, abasic (AP) sites are common forms of DNA damage that can be targeted for detection. nih.gov These sites, which lack a purine (B94841) or pyrimidine (B1678525) base, are intermediates in the base excision repair (BER) pathway. nih.gov The exposed aldehyde or hemiacetal at an AP site can react with amine-containing probes. While specific probes based on this compound for AP sites have not been detailed, the principle of using molecules with reactive amine and guanidinium groups for enhanced binding and signaling is a viable strategy. The guanidinium group could interact with the phosphate (B84403) backbone of DNA, increasing the probe's affinity for the target region.

| Potential Probe Application | Target Biomolecule | Proposed Mechanism of Action |

| Glyoxal Detection | Glyoxal | The diamine functionality of a derivative could react with glyoxal to form a fluorescent quinoxaline. The guanidinium group would enhance water solubility and potentially interact with nearby biological structures. |

| Abasic Site Detection | Apurinic/Apyrimidinic (AP) Sites in DNA | The amino group could form a Schiff base with the aldehyde at the AP site, while the guanidinium group could interact with the phosphate backbone, increasing binding affinity and localization. nih.gov |

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to monitor the functional state of enzymes within complex biological systems. nih.govnih.gov This method utilizes activity-based probes (ABPs) that covalently modify the active site of a target enzyme or enzyme family. nih.gov A typical ABP consists of a reactive group (the "warhead"), a linker, and a reporter tag (e.g., a fluorophore or biotin).

While no specific ABPs based on this compound have been described in the literature, its structure provides a scaffold that could be elaborated for this purpose. The guanidinium group is a known inhibitor or binder for various enzymes, including proteases and kinases. By incorporating a suitable reactive group (e.g., an electrophile to target a nucleophilic residue in an enzyme's active site) and a reporter tag, this compound could be transformed into an ABP. Such a probe could be used to profile the activity of enzymes that recognize the guanidinium group, aiding in drug discovery and the elucidation of enzymatic function in disease.

Role in Catalysis

The strong basicity and hydrogen-bonding capabilities of the guanidine (B92328) functional group have led to its emergence as a powerful motif in organocatalysis. Organocatalysts are small organic molecules that can accelerate chemical reactions, often with high stereoselectivity, offering a greener alternative to metal-based catalysts.

Guanidines are among the strongest neutral organic bases, a property that stems from the high stability of the protonated guanidinium ion due to charge delocalization. This strong basicity allows them to deprotonate even weakly acidic substrates, initiating a catalytic cycle. In asymmetric catalysis, chiral guanidines have been developed to control the stereochemical outcome of reactions, producing one enantiomer of a chiral product in excess. mdpi.com

This compound, being an achiral molecule, would not be directly applicable as an asymmetric catalyst. However, it could serve as a precursor for the synthesis of chiral guanidine catalysts. For example, the amino group on the phenyl ring could be used as a handle to attach a chiral auxiliary. Furthermore, as a strong base, it could be employed in reactions where stereocontrol is not required but a non-nucleophilic organic base is beneficial.

The guanidinium cation can also act as a hydrogen-bond donor, activating electrophiles and organizing substrates in a transition state to facilitate a reaction. This dual-functionality, acting as both a Brønsted base and a hydrogen-bond donor, is a key feature of many guanidine-based organocatalysts.

| Catalytic Role | Relevant Property of Guanidine Group | Potential Application of this compound Derivative |

| Brønsted Base Catalysis | High pKa (strong base) | Deprotonation of carbon acids in Michael additions, aldol (B89426) reactions, etc. |

| Asymmetric Catalysis | Can be made chiral | Synthesis of chiral derivatives to control enantioselectivity in various C-C bond-forming reactions. mdpi.com |

| Hydrogen-Bond Donor Catalysis | Formation of strong H-bonds | Activation of electrophiles (e.g., carbonyls) and stabilization of anionic intermediates. |

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst transports a reactant from one phase to another where the reaction can occur.

Guanidinium salts, the protonated forms of guanidines, can function as phase-transfer catalysts. Their lipophilic cations can pair with anions (e.g., hydroxide, cyanide) and transport them from an aqueous phase into an organic phase, thereby enabling reactions with organic-soluble substrates. Chiral guanidinium salts have also been successfully used in asymmetric phase-transfer catalysis. mdpi.com

Given its structure, this compound can be converted into its corresponding guanidinium salt. The presence of the methyl and phenyl groups provides some degree of lipophilicity, which could be further tuned by modification at the amino position to create more effective phase-transfer catalysts for specific applications.

Biosensor Design and Engineering

A biosensor is an analytical device that combines a biological component with a physicochemical detector to detect a chemical substance. The design of novel biosensors with high sensitivity and selectivity is a major goal in fields ranging from medical diagnostics to environmental monitoring.

The development of RNA-based fluorescent biosensors for guanidine has demonstrated the feasibility of creating sensors for this functional group. nih.gov These biosensors often utilize riboswitches, which are RNA domains that can bind to a specific ligand and regulate gene expression. A guanidine-sensing riboswitch can be coupled with a fluorescent reporter system, such that the binding of guanidine or a guanidine-containing molecule results in a measurable change in fluorescence. nih.gov

This compound could be a target analyte for such a biosensor. Furthermore, the compound itself could be incorporated into the design of biosensors for other targets. For example, it could be immobilized on a sensor surface to capture and detect molecules that have an affinity for the guanidinium group, such as certain proteins or nucleic acid sequences. Engineering ligand-specific biosensors is a key challenge, and the unique electronic and steric properties of this compound could be exploited to achieve selectivity for a desired target. nih.gov

Molecular Recognition and Anion Sensing

The guanidinium group is a cornerstone in the field of supramolecular chemistry, particularly for the molecular recognition and sensing of anions. researchgate.net Its high pKa ensures that it remains protonated over a wide pH range, allowing it to function as a potent hydrogen-bond donor and engage in strong charge-pairing interactions with anionic guests. researchgate.net

When the guanidinium group is attached to a chromophore, such as a phenyl ring, the resulting compound can act as a colorimetric or fluorescent sensor. The binding of an anion to the guanidinium moiety alters the electronic environment of the entire molecule, which can cause a detectable shift in its absorption or emission spectrum. barbatti.org

Research on phenylguanidine (PHGU) and its derivatives demonstrates this principle effectively. barbatti.orgresearchgate.net The protonation of the guanidine group leads to a hypsochromic shift (a shift to shorter wavelengths) in the UV/Vis absorption bands. researchgate.net When an anion subsequently binds to the protonated guanidinium center, this shift is reduced. The magnitude of this change is often correlated with the basicity of the anion and the strength of the hydrogen bonds formed. barbatti.org This relationship allows for the selective detection of different anions. barbatti.org

For a compound like this compound, the substituents on the phenyl ring—a methyl group at position 2 and an amino group at position 5—would be expected to modulate its sensing properties compared to unsubstituted phenylguanidine. These electron-donating groups could influence the electronic transitions of the aromatic system and the binding affinity of the guanidinium group for various anions. While specific studies on this compound are not prevalent, the principles established for other aromatic guanidines provide a clear framework for its potential application in anion sensing. barbatti.orgresearchgate.net

Interactive Data Table: Anion Sensing with Aromatic Guanidines

| Aromatic Guanidine Type | Anion Target | Detection Principle | Key Finding |

| Phenylguanidine | Various Anions (e.g., F⁻, CH₃COO⁻, NO₃⁻) | Change in UV/Vis absorption spectrum upon binding. | Spectral shifts correlate with anion basicity and H-bonding strength. barbatti.org |

| Chromophore-Guanidine Derivatives | Oxoanions | Colorimetric or fluorescent signal change. | Guanidinium receptors are widely used as sensing moieties for oxoanions. researchgate.net |

| Bis(imino)guanidinium Ligands | Sulfate (B86663) (SO₄²⁻) and other oxoanions | Precipitation of a highly insoluble salt. | Allows for the separation of highly charged oxoanions from solution. utexas.edu |

Emerging Research Frontiers and Future Perspectives

Rational Design of Next-Generation Guanidine-Based Therapeutics

The rational design of new therapeutics based on the (2-Methyl-5-aminophenyl)guanidine scaffold is a key area of future research. This approach moves beyond traditional trial-and-error, employing an understanding of molecular interactions to engineer drugs with enhanced potency, selectivity, and optimized pharmacokinetic profiles. nih.gov By analyzing the structure-activity relationships (SAR) of existing guanidine-containing drugs, researchers can systematically modify the this compound core. nih.gov

Key strategies in the rational design of derivatives include:

Scaffold Hopping and Bioisosteric Replacement: This involves replacing parts of the molecule with structurally different but functionally similar groups to improve properties or circumvent patents. For instance, the aminophenyl ring could be replaced with other aromatic or heterocyclic systems to explore new binding interactions. This strategy has been successfully used to design novel Dipeptidyl Peptidase 4 (DPP-4) inhibitors from natural product leads. nih.gov

Structure-Based Drug Design: Utilizing high-resolution structural data from techniques like X-ray crystallography, researchers can model how this compound derivatives bind to their biological targets. nih.gov For example, molecular docking studies on a precursor, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, revealed its potential as a template for new drugs against Chronic Myeloid Leukemia (CML) by showing how it fits into the active pocket of the target kinase. nih.gov This allows for the targeted design of modifications to the methyl or amino groups on the phenyl ring to exploit specific pockets within the target's active site, potentially increasing affinity and selectivity. cardiff.ac.uk

Fragment-Based Drug Design: The guanidine (B92328) and aminophenyl fragments can be studied independently to identify optimal interactions before being linked to create a more potent molecule. The benzylguanidine fragment, for instance, has been identified as a key recognition element for histamine (B1213489) H3 and muscarinic M2/M4 receptors, and understanding its binding can direct the design of more selective compounds. acs.org

These design principles are crucial for developing next-generation therapeutics that are not only effective but also highly specific, thereby reducing off-target effects. nih.gov

Integration with Advanced Delivery Systems

A significant challenge for many small molecule drugs, including guanidine derivatives, is achieving efficient and targeted delivery to the site of action. The inherent hydrophilicity and charge of the guanidinium (B1211019) group can be leveraged within advanced drug delivery systems to enhance therapeutic efficacy. nih.govnih.gov

Future research will likely focus on integrating this compound derivatives with systems such as:

Polymeric Nanoparticles: Guanidinium-rich polymers can be engineered to self-assemble into nanoparticles that encapsulate a drug. nih.gov These carriers can protect the therapeutic agent from degradation and facilitate its uptake into cells. nih.gov For example, pH-responsive polymeric nanocarriers modified with aminoguanidine (B1677879) have been developed for the efficient delivery of the anticancer drug bortezomib, releasing their payload in the acidic tumor microenvironment. nih.gov

Lipid Nanoparticles (LNPs): The use of ionizable guanidine-based lipids is a novel approach to constructing LNPs. researchgate.net These systems can be formulated without cholesterol and have shown the ability to efficiently deliver functional mRNA to the spleen, opening up possibilities for targeting tissues beyond the liver, a common destination for conventional LNPs. researchgate.net

Peptide-Drug Conjugates (PDCs): PDCs combine the targeting specificity of peptides with the potency of small-molecule drugs. mdpi.com A derivative of this compound could be conjugated to a peptide that specifically recognizes a receptor overexpressed on cancer cells, thereby directing the therapy precisely to the intended target and minimizing systemic exposure. mdpi.com

These advanced delivery platforms offer a pathway to overcome pharmacokinetic hurdles and unlock the full therapeutic potential of novel this compound derivatives.

Exploration of Novel Biological Targets and Mechanisms

While analogues of this compound are known for their role in kinase inhibition, the guanidine pharmacophore is associated with a wide spectrum of biological activities, suggesting that its derivatives could interact with numerous other targets. nih.govjocpr.com Future research will involve screening derivatives against a diverse array of biological targets to uncover new therapeutic applications.

Potential areas for exploration include:

Ion Channel Modulation: Guanidine derivatives are known inhibitors of voltage-gated proton (Hv1) channels, which are considered a therapeutic target for reducing neuroinflammation. frontiersin.org Screening this compound analogues could identify novel and more selective Hv1 channel modulators.

Antimicrobial Agents: The discovery of bis-cyclic guanidine libraries with potent, broad-spectrum activity against ESKAPE pathogens (a group of highly drug-resistant bacteria) highlights the potential of this chemical class in combating infectious diseases. acs.orgnih.gov Derivatives could be developed as new antibiotics that are bactericidal and show a limited potential for resistance development. nih.gov

DNA Minor Groove Binders: Novel pyridazinone-based guanidinium compounds have been designed as DNA minor groove binders with potential anticancer activity. acs.org The planar aromatic structure of this compound could serve as a scaffold for developing new agents that interfere with DNA replication and transcription in cancer cells.

Enzyme Inhibition: Beyond kinases, guanidine-containing compounds have been investigated as inhibitors of various enzymes, including nitric oxide synthase and the Na+/H+ exchanger. nih.gov The structural features of this compound could be optimized to target enzymes involved in metabolic diseases or inflammation.

The exploration of these and other novel targets is essential for expanding the therapeutic utility of this versatile chemical scaffold.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To efficiently explore the vast chemical space around the this compound core, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. wikipedia.org These technologies allow for the rapid synthesis and evaluation of large libraries of related compounds, accelerating the discovery of new drug leads. acs.org

Modern approaches in this field include:

Combinatorial Library Synthesis: Methods for the liquid-phase and solid-phase synthesis of guanidine libraries have been well-established. nih.gov These techniques enable the creation of thousands of distinct but structurally related derivatives by systematically varying the substituents on the this compound scaffold. For example, a positional scanning library of bis-cyclic guanidines containing over 45,000 compounds was synthesized to identify potent antibacterial agents. nih.gov

High-Throughput Screening Assays: The development of HTS assays is crucial for rapidly assessing the biological activity of large compound libraries. nih.gov For guanidino compounds, specialized analytical platforms like liquid chromatography-drift tube ion mobility spectrometry-mass spectrometry (LC-DTIMS-QTOF MS) have been developed for rapid screening and quantification. nih.gov Such techniques can be adapted to screen for inhibitors of specific enzymes or modulators of cellular pathways.

By combining the power of combinatorial synthesis with HTS, researchers can systematically map the structure-activity relationships of this compound derivatives, leading to the identification of optimized compounds with high potency and selectivity. acs.orgnih.gov

Advanced Spectroscopic and Structural Characterization for Mechanistic Clarity

A deep understanding of a drug molecule's three-dimensional structure and its interactions with its biological target is fundamental to clarifying its mechanism of action. Advanced analytical techniques are vital for characterizing novel this compound derivatives and their biological complexes.

Key methods for achieving mechanistic clarity include:

X-ray Crystallography: This technique provides the definitive, atomic-level structure of a compound and its binding mode within a target protein. elsevierpure.com For example, the crystal structure of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a related precursor, was determined to understand its supramolecular chemistry and how it might interact with a target kinase. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the structure of molecules in solution and can provide insights into dynamic processes and intermolecular interactions. amanote.com

Computational Modeling and Simulation: Molecular docking studies can predict the binding affinity and orientation of a ligand within a protein's active site, guiding further design efforts. researchgate.netnih.gov Hirshfeld surface analysis, a computational tool, has been used to visualize and quantify intermolecular interactions in the crystal structure of related compounds, revealing the importance of specific contacts for crystalline ordering. researchgate.net

The integration of these advanced characterization methods provides a comprehensive picture of how this compound derivatives function at the molecular level, enabling the design of more effective and safer medicines.

Data on Investigated Guanidine Derivatives

The following table summarizes findings on various guanidine derivatives, illustrating the diverse therapeutic potential and research approaches within this class of compounds. This data provides context for the future exploration of this compound.

| Derivative Class/Compound | Research Focus | Key Findings | Relevant Techniques | Citations |

| Bis-cyclic Guanidines | Antibacterial Agents | Broad-spectrum activity against ESKAPE pathogens; bactericidal and anti-biofilm effects. | Combinatorial Library Synthesis, High-Throughput Screening | acs.orgnih.gov |

| N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine | Anticancer (CML) Precursor | Serves as a template for kinase inhibitors; docking showed high binding affinity. | X-ray Crystallography, Molecular Docking, Hirshfeld Surface Analysis | researchgate.netnih.gov |

| Guanidine-Modified Nanoparticles | Drug Delivery | pH-responsive release of cargo in acidic tumor microenvironments; enhanced immune activation. | Nanoparticle Formulation, In Vivo Studies | nih.gov |

| Pyridazinone-Guanidinium Analogues | Anticancer (DNA Binders) | Proposed as DNA minor groove binders. | Molecular Docking, UV-Thermal Denaturation Assays | acs.org |

| Guanidinium-Based Lipids | mRNA Delivery | Formulated into cholesterol-free lipid nanoparticles for targeted mRNA delivery to the spleen. | Lipid Nanoparticle (LNP) Synthesis, In Vivo Delivery Studies | researchgate.net |